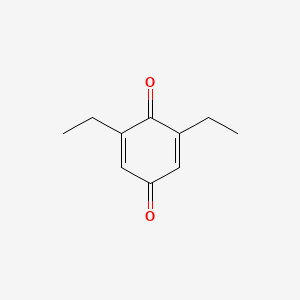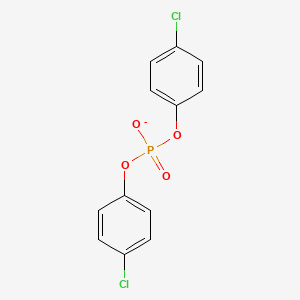
2,6-diethylcyclohexa-2,5-diene-1,4-dione
Descripción general
Descripción
2,6-diethylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of quinones. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This compound is particularly notable for its two ethyl groups attached at the 2 and 6 positions of the cyclohexadiene ring. Quinones, including this compound, are known for their vibrant colors and are often used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of 1,4-benzoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-benzoquinone reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or supported metal catalysts can enhance the efficiency of the alkylation process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-diethylcyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones, which are important intermediates in various chemical processes.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: More complex quinones with additional functional groups.
Reduction: Hydroquinones with hydroxyl groups replacing the ketone groups.
Substitution: Compounds with various functional groups replacing the ethyl groups.
Aplicaciones Científicas De Investigación
2,6-diethylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological redox reactions.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to generate reactive oxygen species.
Industry: Used in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,6-diethylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile intermediate in various chemical processes. In biological systems, it can generate reactive oxygen species, which can induce oxidative stress in cells. This property is being explored for potential therapeutic applications, particularly in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-: Similar structure but with chlorine atoms instead of ethyl groups.
2,5-Dihydroxy-1,4-benzoquinone: Similar structure but with hydroxyl groups instead of ethyl groups.
Uniqueness
2,6-diethylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. The ethyl groups provide steric hindrance, affecting the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.
Propiedades
IUPAC Name |
2,6-diethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSVZZQOVPGKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C=C(C1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198403 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50348-20-4 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050348204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Chlorophenyl)methylsulfonyl]-1,1-dioxothiolan-3-ol](/img/structure/B1656017.png)
![1-Anilino-3-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]urea](/img/structure/B1656019.png)
![Ethyl 5-cyano-6-[4-(phenylcarbamoyl)piperazin-1-yl]-2-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1656020.png)





![3-(4-Bromophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1656029.png)

![Bicyclo[3.3.1]non-2-en-9-one](/img/structure/B1656031.png)

